molecular formula C8H15NO2 B12502395 Ethyl 3-(dimethylamino)-2-methylprop-2-enoate CAS No. 20488-07-7

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate

Cat. No.: B12502395
CAS No.: 20488-07-7
M. Wt: 157.21 g/mol
InChI Key: RJUVPCYAOBNZAX-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate is an organic compound with a complex structure that includes an ester functional group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dimethylamino)-2-methylprop-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the dimethylamine attacks the carbonyl carbon of the ethyl acetoacetate, followed by the elimination of water to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines or other derivatives.

Scientific Research Applications

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(dimethylamino)-2-methylprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to form carboxylic acids, while the dimethylamino group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-donating effects of the dimethylamino group, which increases the reactivity of the compound.

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)-2-methylprop-2-enoate can be compared with similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: This compound also contains an ester and a dimethylamino group but has a different structural arrangement, leading to different reactivity and applications.

    Poly(2-(dimethylamino)ethyl methacrylate): This polymer contains similar functional groups and is used in various applications, including drug delivery and coatings.

Properties

IUPAC Name

ethyl 3-(dimethylamino)-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)7(2)6-9(3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUVPCYAOBNZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710201
Record name Ethyl 3-(dimethylamino)-2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20488-07-7
Record name Ethyl 3-(dimethylamino)-2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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